molecular formula C25H23BrN2O3 B11654319 3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

Cat. No.: B11654319
M. Wt: 479.4 g/mol
InChI Key: SSSVRMZVYVNRJX-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a complex organic compound that features a bromine atom, a tert-butylphenyl group, a benzoxazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing 4-tert-butylaniline with salicylic acid derivatives under acidic conditions.

    Coupling Reaction: The final step involves coupling the brominated benzoxazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 3-hydroxy-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide.

    Reduction: N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of novel organic compounds.

Biology

The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, and its potential as a lead compound in drug discovery.

Medicine

Given its complex structure, this compound might exhibit pharmacological properties. Research could explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and the methoxybenzamide moiety could facilitate binding to specific sites on proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-aminobenzamide: Contains an amino group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide can influence its reactivity and interactions compared to its analogs. This functional group can affect the compound’s solubility, stability, and binding affinity in various applications, making it unique among similar compounds.

Properties

Molecular Formula

C25H23BrN2O3

Molecular Weight

479.4 g/mol

IUPAC Name

3-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H23BrN2O3/c1-25(2,3)17-8-5-15(6-9-17)24-28-20-14-18(10-12-22(20)31-24)27-23(29)16-7-11-21(30-4)19(26)13-16/h5-14H,1-4H3,(H,27,29)

InChI Key

SSSVRMZVYVNRJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

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